Mgl-IN-1, also known as NF-1819, is a highly potent and selective irreversible monoacylglycerol lipase (MAGL) inhibitor built on a specialized β-lactam scaffold. Unlike traditional carbamate-based inhibitors, Mgl-IN-1 is specifically engineered to block the degradation of 2-arachidonoylglycerol (2-AG) with exceptional efficacy across both human and rodent enzymes. The compound features high membrane permeability and robust blood-brain barrier (BBB) penetrance, making it a critical pharmacological tool for central nervous system (CNS) research. It is primarily procured for in vivo investigations into neuroinflammation, multiple sclerosis (MS), and neuropathic pain, where precise modulation of the endocannabinoid system—without direct cannabinoid receptor activation—is required [1].
Generic substitution with first-generation MAGL inhibitors, such as the widely used JZL184, frequently compromises experimental integrity, particularly in rat models. JZL184 exhibits a severe species-specific drop in potency, requiring excessively high doses to inhibit rat MAGL, which inevitably leads to off-target inhibition of fatty acid amide hydrolase (FAAH) and confounding accumulation of anandamide (AEA). Furthermore, repeated high-dose administration of generic carbamates can induce rapid behavioral tolerance and cross-reactivity with other serine hydrolases. Mgl-IN-1's distinct β-lactam architecture circumvents these procurement liabilities by maintaining sub-nanomolar potency against rat MAGL (0.25 nM) and preserving a >380-fold selectivity window over FAAH, ensuring that researchers can isolate 2-AG-mediated neuroprotective effects without off-target systemic noise [1].
A critical procurement differentiator for Mgl-IN-1 is its exceptional potency against rat MAGL compared to the industry standard, JZL184. While JZL184 is highly active in mice, its potency drops significantly in rat tissues, exhibiting an IC50 of approximately 262 nM. In stark contrast, Mgl-IN-1 maintains sub-nanomolar efficacy with an IC50 of 0.25 nM against rat MAGL [1]. This >1000-fold advantage allows researchers to use significantly lower dosing regimens in rat models, thereby avoiding the off-target toxicity and loss of selectivity associated with high-dose JZL184 administration.
| Evidence Dimension | Inhibition of rat monoacylglycerol lipase (rMAGL) |
| Target Compound Data | Mgl-IN-1 IC50 = 0.25 nM |
| Comparator Or Baseline | JZL184 IC50 = ~262 nM |
| Quantified Difference | >1000-fold higher potency for Mgl-IN-1 in rat models |
| Conditions | In vitro enzymatic assay using recombinant or native rat MAGL |
Procuring Mgl-IN-1 is mandatory for rat-based preclinical studies where JZL184 fails to provide selective, low-dose target engagement.
To accurately study the 2-AG pathway, an inhibitor must not cross-react with FAAH, the primary enzyme responsible for anandamide (AEA) degradation. Mgl-IN-1 demonstrates an IC50 of 7.4 nM for human MAGL and 2,880 nM for human FAAH, yielding a robust 389-fold selectivity window [1]. This strict selectivity profile ensures that 2-AG levels can be elevated therapeutically without inadvertently triggering AEA-mediated signaling, a common confounding factor when using less selective dual-inhibitors or high doses of early-generation MAGL probes.
| Evidence Dimension | Selectivity ratio (MAGL vs. FAAH) |
| Target Compound Data | 389-fold selectivity (hMAGL IC50 = 7.4 nM; hFAAH IC50 = 2,880 nM) |
| Comparator Or Baseline | Non-selective or dual FAAH/MAGL inhibitors |
| Quantified Difference | Maintains strict isolation of the 2-AG pathway |
| Conditions | Human recombinant enzyme inhibition assays |
High selectivity prevents confounding behavioral or physiological artifacts caused by off-target anandamide accumulation.
Validating the mechanism of action for indirect endocannabinoid modulators requires proving that the compound does not directly bind to cannabinoid receptors. Mgl-IN-1 exhibits minimal to no binding affinity for both CB1 and CB2 receptors, with IC50 values exceeding 10,000 nM (>10 µM) [1]. This absolute lack of direct receptor cross-reactivity confirms that the in vivo neuroprotective and analgesic effects of Mgl-IN-1 are entirely driven by enzyme inhibition and subsequent endogenous 2-AG elevation, rather than orthosteric receptor activation.
| Evidence Dimension | Direct CB1 and CB2 receptor binding |
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Direct cannabinoid agonists (e.g., THC, synthetic cannabinoids) |
| Quantified Difference | Complete absence of direct receptor activation |
| Conditions | Radioligand displacement or functional receptor assays |
Ensures that observed biological effects are strictly enzyme-mediated, which is critical for target validation in drug discovery.
For a MAGL inhibitor to be useful in neurodegenerative research, it must demonstrate functional blood-brain barrier penetrance. In a myelin oligodendrocyte glycoprotein (MOG)-induced experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, Mgl-IN-1 administered at 3 mg/kg significantly decreased disease severity [1]. The fact that these protective effects could be fully reversed by the administration of CB1/CB2 antagonists (AM251/AM630) definitively proves that Mgl-IN-1 successfully penetrates the CNS, inhibits MAGL, and therapeutically elevates 2-AG levels in vivo.
| Evidence Dimension | Reduction of clinical severity in EAE (MS) models |
| Target Compound Data | Significant symptom alleviation at 3 mg/kg dosing |
| Comparator Or Baseline | Vehicle-treated EAE control mice |
| Quantified Difference | Reversible, CB-receptor-dependent reduction in neuroinflammatory symptoms |
| Conditions | In vivo MOG(35-55)-induced EAE mouse model |
Provides definitive proof of functional brain penetrance and target engagement for researchers designing CNS-targeted therapies.
Because standard MAGL inhibitors like JZL184 suffer from a massive drop in potency in rat tissues (IC50 ~262 nM), Mgl-IN-1 (IC50 = 0.25 nM) is the definitive procurement choice for rat models of neuroinflammation, anxiety, and cognitive impairment. It allows for low-dose administration that preserves target selectivity [1].
Mgl-IN-1's 389-fold selectivity for MAGL over FAAH, combined with its complete lack of direct CB1/CB2 receptor binding, makes it an ideal chemical probe for isolating the specific physiological roles of 2-AG from anandamide (AEA). This is critical for basic research into lipid signaling networks [1].
Demonstrating high membrane permeability and functional blood-brain barrier penetrance, Mgl-IN-1 is highly suited for in vivo models of multiple sclerosis, such as MOG-induced EAE. It is used to evaluate the neuroprotective and anti-inflammatory potential of preventing 2-AG degradation in the central nervous system [1].
Mgl-IN-1 is actively utilized in pain research, specifically in models of acute inflammatory pain (formalin test) and chemotherapy-induced neuropathic hypersensitivity (e.g., oxaliplatin-induced neuropathy). Its ability to induce analgesia without the severe psychoactive side effects of direct cannabinoid agonists makes it a premium translational tool [1].